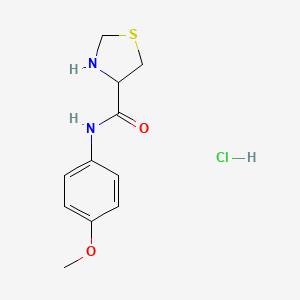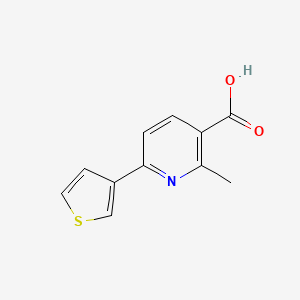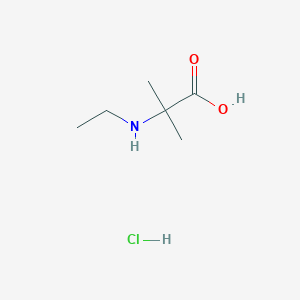
1-BOC-4-(4-Bromphenoxy)piperidin
Übersicht
Beschreibung
1-BOC-4-(4-bromophenoxy)piperidine is a protected building block used in organic synthesis . It is also a reactant for synthesis of Pim-1 inhibitors and selective GPR119 agonists for type II diabetes .
Synthesis Analysis
The synthesis of N-boc-4-hydroxypiperidine involves several steps including the use of 4-piperidone hydrochloride hydrate, distilled water, liquid ammonia, toluene, anhydrous magnesium sulfate, methanol, sodium borohydride, dilute hydrochloric acid, dichloromethane, n-hexane, potassium carbonate, and di-tert-butyl dicarbonate . Other synthesis methods involve the use of bromomethyltriphenylphsphonium bromide and N-Boc piperidone.Molecular Structure Analysis
The molecular formula of 1-BOC-4-(4-bromophenoxy)piperidine is C16H22BrNO3 . Its average mass is 356.255 Da and its monoisotopic mass is 355.078308 Da .Chemical Reactions Analysis
1-BOC-4-(4-bromophenoxy)piperidine is involved in various chemical reactions. For instance, it is used in α-arylation of aldehydes and enantioselective α-benzylation of aldehydes via photoredox organocatalysis .Physical And Chemical Properties Analysis
1-BOC-4-(4-bromophenoxy)piperidine has a density of 1.3±0.1 g/cm3, a boiling point of 418.6±35.0 °C at 760 mmHg, and a flash point of 207.0±25.9 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Synthese von Pim-1-Inhibitoren
1-BOC-4-(4-Bromphenoxy)piperidin wird bei der Synthese von Pim-1-Kinase-Inhibitoren verwendet. Pim-1 ist ein Onkogen, dessen Überexpression zur Entwicklung von Tumoren führen kann. Inhibitoren, die auf Pim-1 abzielen, können verschiedene Krebsarten potenziell behandeln, indem sie die Aktivität der Kinase hemmen und so das Tumorwachstum verlangsamen .
Entwicklung von GPR119-Agonisten für Typ-2-Diabetes
Diese Verbindung dient als Reaktant bei der Herstellung von selektiven GPR119-Agonisten. GPR119 ist ein G-Protein-gekoppelter Rezeptor, der an der Glukosehomöostase und dem Lipidstoffwechsel beteiligt ist. Agonisten für diesen Rezeptor werden auf ihr Potenzial untersucht, Typ-2-Diabetes zu behandeln, indem sie die Insulinsekretion stimulieren .
HIV-1-Replikationsinhibitoren
Forscher verwenden this compound, um Inhibitoren zu entwickeln, die die Replikation von M-tropen (R5) HIV-1 verhindern können. Diese Inhibitoren könnten einen neuen Ansatz zur HIV-Behandlung bieten, insbesondere für Virusstämme, die den CCR5-Rezeptor nutzen, um in menschliche Zellen einzudringen .
Histon-Deacetylase (HDAC)-Inhibitoren
Die Verbindung ist auch ein Vorläufer bei der Synthese von HDAC-Inhibitoren. HDACs sind Enzyme, die die Chromatinstruktur und die Genexpression modifizieren. Inhibitoren von HDACs haben therapeutisches Potenzial bei der Krebsbehandlung, da sie in Krebszellen einen Zellzyklusarrest, Differenzierung und Apoptose induzieren können .
Selektive 5-HT6-Antagonisten
This compound wird bei der Herstellung von selektiven 5-HT6-Antagonisten verwendet. Der 5-HT6-Rezeptor ist mit Kognition und neurodegenerativen Erkrankungen verbunden. Antagonisten für diesen Rezeptor werden auf ihr Potenzial untersucht, die kognitive Funktion zu verbessern und Erkrankungen wie Alzheimer zu behandeln .
Dreikomponenten-Vinyloge-Mannich-Reaktionen
In der synthetischen Chemie ist diese Verbindung an Dreikomponenten-Vinyloge-Mannich-Reaktionen beteiligt. Diese Reaktionen sind nützlich für die Konstruktion komplexer Moleküle mit hoher Stereokontrolle, was bei der Entwicklung von Pharmazeutika und der Synthese von Naturstoffen wertvoll ist .
Synthese von Neuroprotektiven Mitteln
Aufgrund seiner strukturellen Eigenschaften kann this compound zur Synthese von neuroprotektiven Mitteln verwendet werden. Diese Mittel können Nervenzellen vor Schäden, Degeneration oder Funktionsbeeinträchtigung schützen und bieten potenzielle Behandlungen für neurologische Erkrankungen .
Chemisches Zwischenprodukt für Diverse Organische Synthesen
Schließlich ist this compound als chemisches Zwischenprodukt vielseitig in verschiedenen organischen Synthesen einsetzbar. Seine Reaktivität mit verschiedenen funktionellen Gruppen macht es zu einem wertvollen Baustein für die Herstellung einer breiten Palette organischer Verbindungen, darunter auch potenzielle neue Medikamente .
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-(4-bromophenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZKMQIFQZKKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674648 | |
| Record name | tert-Butyl 4-(4-bromophenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
308386-38-1 | |
| Record name | tert-Butyl 4-(4-bromophenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/structure/B1373037.png)
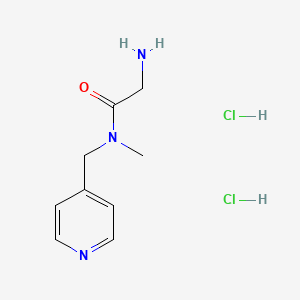
![[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B1373039.png)
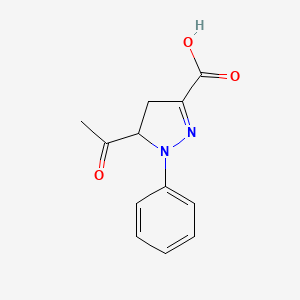
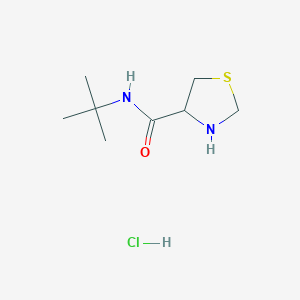
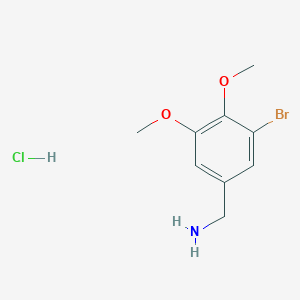
![N-[5-(aminomethyl)-2-methoxyphenyl]acetamide](/img/structure/B1373043.png)
![N'-(butan-2-yl)-1-[(2-phenoxyethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B1373044.png)

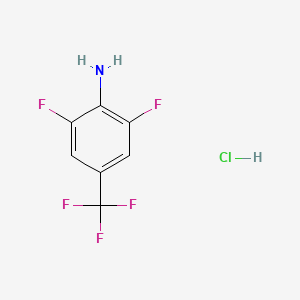
![4-{[(Cyclopropylmethyl)amino]methyl}phenol hydrochloride](/img/structure/B1373050.png)
